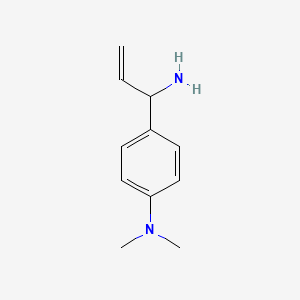
4-(1-Aminoallyl)-N,N-dimethylaniline2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoallyl group attached to an aniline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with an allylamine under specific conditions. One common method is the Heck coupling reaction, where an iodine-modified nucleoside reacts with allylamine in the presence of a palladium catalyst . This reaction results in the formation of the aminoallyl group on the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Heck coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminoallyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the labeling of nucleic acids for fluorescence detection in microarray experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of 4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets. The aminoallyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for labeling and detection purposes in biological research .
Comparison with Similar Compounds
Similar Compounds
Aminoallyl uridine triphosphate (aa-UTP): Used in similar applications for nucleic acid labeling.
Aminoallyl cytidine triphosphate (aa-CTP): Another nucleotide analog used for fluorescence detection.
Uniqueness
4-(1-Aminoallyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which combines the properties of aniline and aminoallyl groups. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(1-aminoprop-2-enyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h4-8,11H,1,12H2,2-3H3 |
InChI Key |
IIEQWWNZKVGCBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



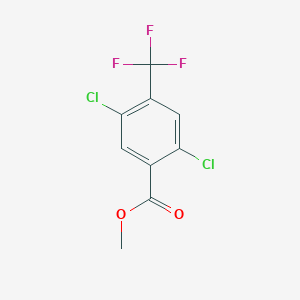
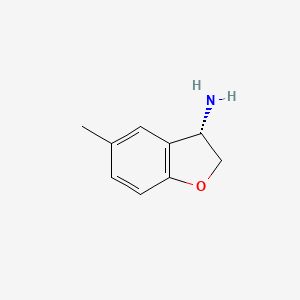

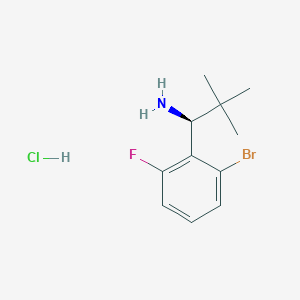
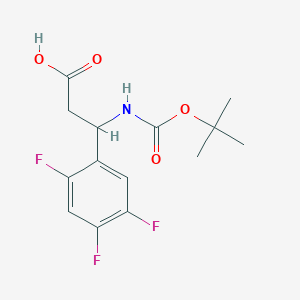
![N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine](/img/structure/B13043776.png)
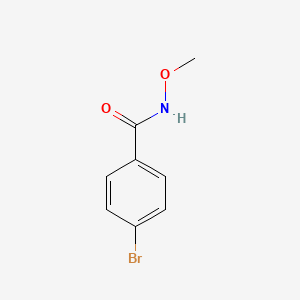
![1-(3-Phenylazanyl-1,4,6,7-Tetrahydropyrazolo[4,3-C]pyridin-5-Yl)ethanone](/img/structure/B13043788.png)

![3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)

![Ethyl 3-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylate](/img/structure/B13043800.png)

